Lipophilicity (LogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol vs. 4-Methyl Analog
The lipophilicity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a critical parameter for membrane permeability and bioavailability, is quantitatively distinct from its 4-methyl analog. The target compound exhibits a higher LogP value, indicating greater lipophilicity, which can be advantageous for crossing biological barriers [1]. The 4-methyl substitution, while increasing molecular weight, actually reduces lipophilicity [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2759 |
| Comparator Or Baseline | 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 20594-30-3) |
| Quantified Difference | ΔLogP = +0.1039 (Target is more lipophilic) |
| Conditions | Calculated/predicted values from Molbase and ChemSrc databases. |
Why This Matters
This 9% higher LogP value suggests potentially improved membrane permeability compared to the 4-methyl analog, which is a crucial consideration in lead optimization for central nervous system (CNS) targets or cellular assays.
- [1] Molbase. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. Retrieved from https://qiye.molbase.cn/ View Source
- [2] ChemSrc. (2019). 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 20594-30-3). Retrieved from https://m.chemsrc.com/ View Source
